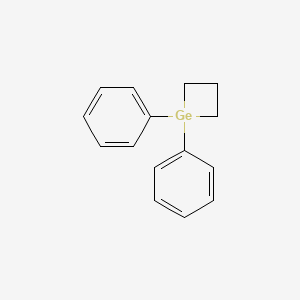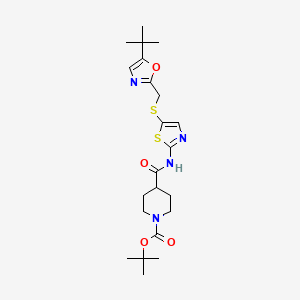
Tert-butyl 4-((5-((5-tert-butyloxazol-2-yl) methylthio)thiazol-2-yl)carbamoyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-((5-((5-tert-butyloxazol-2-yl) methylthio)thiazol-2-yl)carbamoyl)piperidine-1-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as oxazole, thiazole, and piperidine
Preparation Methods
The synthesis of tert-butyl 4-((5-((5-tert-butyloxazol-2-yl) methylthio)thiazol-2-yl)carbamoyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thiazole ring formation: This step involves the reaction of a thioamide with a halogenated compound to form the thiazole ring.
Coupling reactions: The oxazole and thiazole rings are then coupled with a piperidine derivative through a series of substitution reactions.
Final protection: The final step involves the protection of the piperidine nitrogen with a tert-butyl group to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production.
Chemical Reactions Analysis
Tert-butyl 4-((5-((5-tert-butyloxazol-2-yl) methylthio)thiazol-2-yl)carbamoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the oxazole or thiazole rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-((5-((5-tert-butyloxazol-2-yl) methylthio)thiazol-2-yl)carbamoyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-((5-((5-tert-butyloxazol-2-yl) methylthio)thiazol-2-yl)carbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological target and the context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 4-((5-((5-tert-butyloxazol-2-yl) methylthio)thiazol-2-yl)carbamoyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound has a similar piperidine and tert-butyl structure but differs in the heterocyclic rings.
Tert-butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate: This compound also features a tert-butyl group and a piperidine ring but has different substituents on the heterocyclic rings.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H32N4O4S2 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
tert-butyl 4-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]carbamoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H32N4O4S2/c1-21(2,3)15-11-23-16(29-15)13-31-17-12-24-19(32-17)25-18(27)14-7-9-26(10-8-14)20(28)30-22(4,5)6/h11-12,14H,7-10,13H2,1-6H3,(H,24,25,27) |
InChI Key |
DJKHLSSMJRYOLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


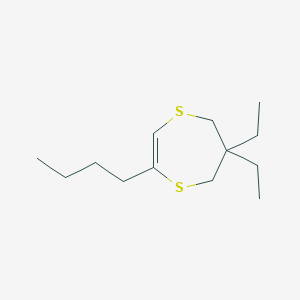
![4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B12568798.png)
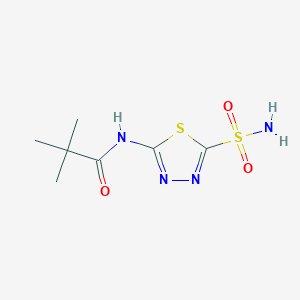


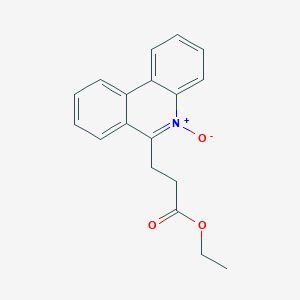
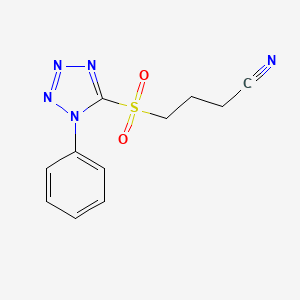
![1,2,4-Trifluoro-3-[(2-fluorophenyl)methoxy]benzene](/img/structure/B12568831.png)
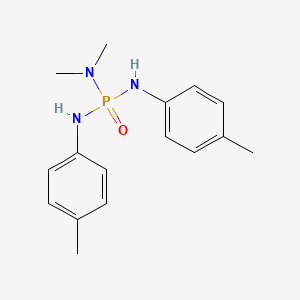
![Methanone, [2-(ethylamino)cyclohepta[b]pyrrol-3-yl]phenyl-](/img/structure/B12568833.png)
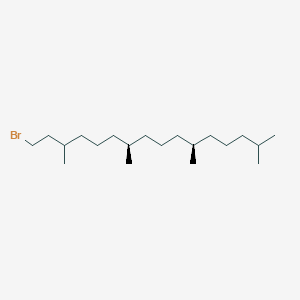
![2-{[3-(3-Ethoxyphenyl)acryloyl]amino}benzamide](/img/structure/B12568842.png)
![Butanedioic acid, [(dimethylarsino)thio]-](/img/structure/B12568843.png)
